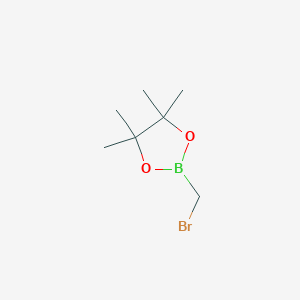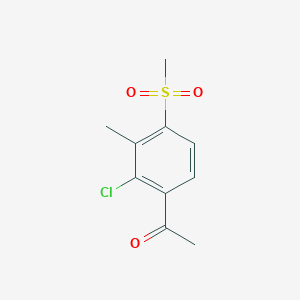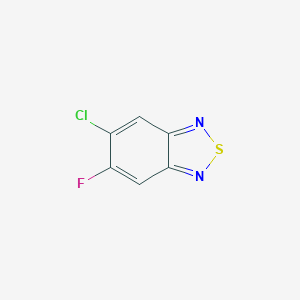
5-Chloro-6-fluoro-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a unique chemical compound with the empirical formula C6H2ClFN2S and a molecular weight of 188.61 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2,1,3-benzothiadiazole derivatives, such as 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, can be achieved by Stille or Suzuki reactions . These reactions are used to create small-donor molecules, which are characterized by spectroscopic and electrochemical methods .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoro-2,1,3-benzothiadiazole can be represented by the SMILES string Fc1cc2nsnc2cc1Cl . This representation provides a way to visualize the molecule’s structure.Chemical Reactions Analysis
5-Chloro-6-fluoro-2,1,3-benzothiadiazole can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a solid compound . It has an empirical formula of C6H2ClFN2S and a molecular weight of 188.61 .Applications De Recherche Scientifique
Anticancer Therapeutics
The thiadiazole ring, which is present in 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, is a versatile scaffold in medicinal chemistry. Its mesoionic nature allows it to cross cellular membranes and interact with biological targets, making it effective in anticancer activities. Research has shown that derivatives of thiadiazole demonstrate efficacy in various in vitro and in vivo cancer models, targeting specific pathways and processes within cancer cells .
Polymer Solar Cells
In the field of energy, 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole has been used as an electron acceptor in the fabrication of ternary polymer solar cells (PSCs). The incorporation of this compound into PSCs has led to efficiencies exceeding 16%, which is a significant improvement over binary systems. This is attributed to its ability to improve light-harvesting and charge transport within the solar cells .
Organic Photovoltaics and Fluorescent Sensors
The compound’s electron-accepting properties make it valuable in organic photovoltaics. Additionally, it serves as a fluorescent sensor, aiding in bioimaging applications for lipid droplets, mitochondria, and plasma membranes. This dual functionality is crucial for developing new materials that can convert light into electricity or be used in biological imaging .
Photocatalysis
5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole-based systems have been explored as potential visible-light organophotocatalysts. Although in-depth studies are limited, the compound’s optoelectronic and photophysical properties have been modified for photocatalytic applications, such as decarboxylative alkylation reactions .
Electrochromic Devices
In material science, the introduction of electron-donating groups to the 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole unit has been shown to tune the energy levels of electrochromic polymers. These polymers exhibit reversible color changes and are promising for applications in smart windows and displays .
Environmental Sensing
While direct applications in environmental science are not explicitly documented, the fluorescent properties of 5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole derivatives can be leveraged for environmental sensing. They could potentially be used to detect pollutants or changes in environmental conditions due to their sensitivity to light and chemical interactions .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, also known as 5-Chloro-6-fluorobenzo-2,1,3-thiadiazole or 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, is a compound that primarily targets electron donor–acceptor (D–A) systems . These systems are crucial in various applications such as organic photovoltaics and fluorescent sensors .
Mode of Action
The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzothiadiazole (BTZ) group .
Biochemical Pathways
The compound affects the photocatalytic applications of the D–A systems . It has been researched for use in photovoltaics and as fluorescent sensors .
Pharmacokinetics
The compound exhibits very low oxidation potential, which is beneficial for obtaining high-quality D–A polymers . The introduction of more chlorine atoms among the precursors leads to stronger steric hindrance, lower HOMO energy level, blue-shifted absorption spectra, and lower quantum yield .
Result of Action
The compound’s action results in the systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The introduction of di-chlorinated BT unit improves the polymers’ electroactivity and redox stability . The optical band gap of the resulting polymer is further reduced, and a reversible transition from the neutral dark green to the oxidized dark blue can be realized in the redox process .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .
Propriétés
IUPAC Name |
5-chloro-6-fluoro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOABONVNDVKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371430 |
Source


|
| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-22-5 |
Source


|
| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


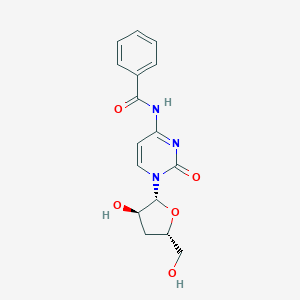
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

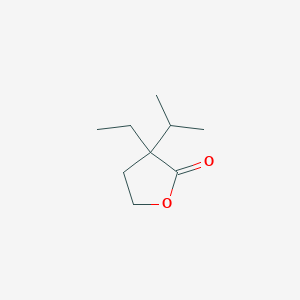



![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
